Phosphonodipeptides function as prodrugs that exploit bacterial peptide transport systems. Their antibacterial action is a multi-stage process [1] [2]:
Inhibition of these enzymes halts the synthesis of the essential peptidoglycan cell wall, leading to bacterial cell death [1]. The diagram below illustrates this process and the core chemical structure of a phosphonodipeptide.
The synthesis of phosphonodipeptides centers on forming the phosphonamidate bond (P-N). A widely applied method involves phosphonochloridates [3] [4].
This method provides a versatile and widely applied pathway for constructing phosphonodipeptides and their analogs. The workflow below outlines the key stages in this synthetic approach.
Systematic variation of the phosphonodipeptide structure has revealed key features essential for antibacterial activity [5].
This compound (L-Ala-L-Ala(P)) is the most studied representative of this class and serves as the benchmark for SAR studies [5].
The evaluation of phosphonodipeptides involves specific antibacterial and enzymatic assays. The tables below summarize typical data and experimental parameters.
Table 1: Antibacterial Spectrum of this compound and Analogs (MIC, μg/mL) [5]
| Bacterial Strain | This compound (L-Ala-L-Ala(P)) | L-Nva-L-Ala(P) | L-Ala-L-Phe(P) |
|---|---|---|---|
| Escherichia coli | 1.0 - 4.0 | 0.5 - 2.0 | 16 - 64 |
| Staphylococcus aureus | 0.5 - 2.0 | 0.25 - 1.0 | 32 - 128 |
| Streptococcus pyogenes | 0.25 - 1.0 | 0.125 - 0.5 | 8 - 32 |
| Klebsiella pneumoniae | 4.0 - 16.0 | 2.0 - 8.0 | 64 - 256 |
Table 2: Enzyme Inhibition Kinetics of Released Mimetics [2]
| Enzyme Inhibited | Phosphonic Acid Mimetic | Apparent Kᵢ (μM) |
|---|---|---|
| Alanine Racemase | Aminomethylphosphonic Acid (Gly(P)) | ~10⁻² - 10⁻³ |
| D-Alanine:D-Alanine Ligase | L-1-Aminoethylphosphonic Acid (L-Ala(P)) | ~10⁻⁶ |
| UDP-N-acetylmuramyl-L-alanine synthetase | Aminomethylphosphonic Acid (Gly(P)) | Data from [2] |
This is a common method used to determine the Minimum Inhibitory Concentration (MIC) values referenced in the literature [5] [2].
Preparation of Compound Stock Solution:
Broth Inoculum Preparation:
Microdilution Plate Setup:
Incubation and Reading:
Although much of the foundational work on phosphonodipeptides like this compound was conducted in the 1970s-1980s, the core concept remains highly relevant. The strategy of designing peptide mimetics and phosphonate-based enzyme inhibitors is now a mainstream approach in medicinal chemistry [6]. The principles of targeted delivery and rational drug design pioneered by this class have informed the development of modern modalities, including Peptide-Drug Conjugates (PDCs), which aim to improve the targeted delivery of cytotoxic agents [7].
Alafosfalin (L-alanyl-L-1-aminoethylphosphonic acid) represents a class of synthetic antibacterial agents known as phosphonopeptides [1] [2]. These compounds were strategically designed as inhibitors of bacterial cell wall biosynthesis, utilizing a unique "warhead and delivery" system where the antibacterial component is covalently linked to amino acids to facilitate uptake via bacterial peptide transport systems [3]. The rationale behind their development stems from targeting the essential steps in peptidoglycan synthesis, specifically alanine racemase activity, which is crucial for producing D-alanine, an essential component of the bacterial cell wall [3] [2].
In light of increasing antimicrobial resistance, particularly among carbapenemase-producing Enterobacterales (CPE), methicillin-resistant Staphylococcus aureus (MRSA), and glycopeptide-resistant enterococci (GRE), there has been renewed interest in revisiting phosphonopeptides like this compound as potential therapeutic options for multidrug-resistant infections [3].
This compound consists of two primary components:
This dipeptide mimetic is actively transported into bacterial cells via LL-dipeptide permeases [3]. Once inside, intracellular hydrolysis by aminopeptidases cleaves the peptide bond, releasing the active moiety fosfalin (L-1-aminoethylphosphonic acid) [3]. Fosfalin then acts as a potent inhibitor of alanine racemase, preventing the conversion of L-alanine to D-alanine [3]. Since D-alanine is an essential constituent for peptidoglycan cross-linking, its depletion leads to impaired cell wall synthesis and ultimately bacterial cell death [3].
Table 1: Key Structural Features and Their Functional Roles in this compound
| Structural Component | Chemical Description | Functional Role |
|---|---|---|
| L-alanyl residue | Natural amino acid | Facilitates transport via bacterial dipeptide permeases |
| Peptide bond | -CO-NH- linkage | Cleaved by intracellular bacterial aminopeptidases |
| L-1-aminoethylphosphonic acid | Phosphonic acid analog of alanine | Inhibits alanine racemase after release |
| C-P bond | Direct carbon-phosphorus bond | Confers metabolic stability against hydrolysis |
The following diagram illustrates the mechanism of action of this compound from cellular uptake to bacterial cell death:
Mechanism of antibacterial action of this compound
Extensive SAR studies have revealed that L-stereochemistry is generally required for both components of the phosphonodipeptide to maintain antibacterial activity [4] [5]. Modifications to the L-Ala(P) moiety typically result in diminished activity, though phosphonate analogues of L-phenylalanine [L-Phe(P)] and L-serine [L-Ser(P)] yield weakly active compounds L-Ala-L-Phe(P) and L-Ala-L-Ser(P) [4] [5].
Systematic variation of the L-alanyl residue has demonstrated that replacement with other amino acids can significantly impact both potency and antibacterial spectrum [1] [6]:
Phosphono-oligopeptides demonstrate interesting properties that differ from their dipeptide precursors:
Table 2: Activity Spectrum of this compound Against Contemporary Bacterial Pathogens
| Bacterial Category | Representative Pathogens | MIC₉₀ (mg/L) | Potency Compared to Fosfomycin |
|---|---|---|---|
| Gram-negative Bacteria | |||
| Escherichia coli (including CPE) | 53 isolates (35 carbapenemase producers) | 0.25 | 4-fold more active |
| Klebsiella pneumoniae | 87% of isolates | 8 | Variable |
| Enterobacter cloacae | 27 isolates | 4 | 16-fold more active |
| Gram-positive Bacteria | |||
| Methicillin-resistant Staphylococcus aureus (MRSA) | 37 isolates | 8 | Comparable |
| Glycopeptide-resistant Enterococcus faecium | 34 isolates (31 glycopeptide-resistant) | 32 | Di-alanyl fosfalin more potent (MIC₉₀ = 4 mg/L) |
Objective: Determine minimum inhibitory concentrations (MICs) of phosphonopeptides against bacterial isolates [3].
Methodology:
Objective: Evaluate synergistic interactions between this compound and conventional antibiotics (e.g., meropenem) against multidrug-resistant pathogens [3].
Methodology:
Objective: Assess in vivo antibacterial activity in infected animal models [1] [6].
Methodology:
Recent investigations have revealed that this compound demonstrates promising activity against contemporary multidrug-resistant pathogens [3]:
The following diagram illustrates the strategic approach to developing phosphonopeptides with enhanced therapeutic potential:
Rational development path for enhanced phosphonopeptides
The structure-activity relationship of this compound reveals a sophisticated molecular design that effectively targets bacterial cell wall biosynthesis through a unique transport-activated mechanism. Key structural features essential for antibacterial activity include the L-stereochemistry of both components, specific amino acid substitutions that modulate potency and spectrum, and oligopeptide extensions that can broaden activity despite metabolic stability challenges.
Contemporary research demonstrates that phosphonopeptides retain clinically relevant activity against modern multidrug-resistant pathogens, particularly when used in combination with other antibiotics. The development of stabilized analogs and strategic combinations may position this class of antibacterial agents as valuable therapeutic options in the ongoing battle against antimicrobial resistance.
The antibacterial action of alafosfalin relies on a targeted delivery mechanism. The following diagram illustrates this process and the subsequent inhibition of cell wall synthesis.
This compound is actively transported into bacterial cells by stereospecific LL-dipeptide permeases [1]. Once inside, it undergoes enzymatic hydrolysis by aminopeptidases, releasing the active metabolite fosfalin (L-1-aminoethylphosphonic acid) [2] [1]. Fosfalin irreversibly inhibits the enzyme alanine racemase [1]. This inhibition halts the production of D-alanine, an essential building block for peptidoglycan biosynthesis [1]. Without a intact cell wall, bacteria undergo rapid lysis, an effect that is particularly bactericidal against Gram-negative organisms [1].
The following tables summarize the in vitro activity of this compound against various bacterial groups, based on contemporary data against multidrug-resistant isolates.
Table 1: Activity against Carbapenemase-Producing Enterobacterales (CPE) [1]
| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
|---|---|---|---|---|
| Escherichia coli | 53 | 0.12 | 0.25 | ≤0.12 - 2 |
| Klebsiella pneumoniae | 75 | 1 | 4 | 0.25 - >8 |
| Enterobacter cloacae | 27 | 1 | 4 | 0.5 - 4 |
| All CPE | 128 | 1 | 4 | ≤0.12 - >8 |
Table 2: Activity against Gram-Positive Pathogens [1]
| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
|---|---|---|---|---|
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 37 | 4 | 8 | 1 - >8 |
| Glycopeptide-Resistant Enterococcus faecium (GRE) | 34 | 4 | 32 | 1 - 32 |
Notable Gaps in Spectrum: Earlier studies consistently report that this compound lacks appreciable activity against Pseudomonas aeruginosa and Acinetobacter species [3] [1]. Activity is also typically poor against Proteus mirabilis and Providencia species [1].
A key characteristic of this compound is its synergistic effect when combined with other antibiotics, particularly β-lactams.
Table 3: Synergy with β-lactam Antibiotics [3] [1]
| Combination Partner | Test Organisms | Key Findings |
|---|---|---|
| Cephalexin | Various Enterobacterales | Demonstrated synergy in vitro and in animal models; co-administered in early human pharmacokinetic studies [3]. |
| Meropenem | Carbapenemase-Producing Enterobacterales (CPE) | Synergy (FICI ≤0.5) was observed against 16 of 20 (80%) clinical isolates [1]. |
This synergy is attributed to the complementary mechanisms of action: β-lactams target later stages of peptidoglycan cross-linking, while this compound inhibits the early, foundational step of D-alanine production [3].
For researchers aiming to replicate these findings, here are core methodological details.
Broth Microdilution for MIC Determination [1]
Chequerboard Method for Synergy Testing [1]
While never widely adopted as a monotherapy, this compound exhibits a defined in vitro spectrum with several compelling properties for modern drug development:
Given the urgent threat of antimicrobial resistance, revisiting abandoned agents like this compound, particularly in rational combination therapies, represents a viable strategy for expanding the available treatment options.
The table below summarizes key pharmacokinetic parameters of this compound in healthy human volunteers from a foundational 1980 study [1] [2].
| Parameter | Findings in Humans |
|---|---|
| Absorption & Bioavailability | Well absorbed after oral administration (doses 50 mg - 2,500 mg). Oral bioavailability is approximately 50%, largely independent of dose. Some hydrolysis occurs before the drug reaches systemic circulation [1]. |
| Peak Plasma Concentration | A 500 mg oral dose resulted in peak serum concentrations of 4-9 mg/L, achieved within 1 hour of dosing [3]. |
| Protein Binding | No significant binding to serum proteins, as reported in animal models [3]. |
| Distribution | Distributed to most tissues, though not significantly to the liver or brain [3]. |
| Elimination Half-life | Approximately 60 minutes (1 hour) [1]. |
| Route of Elimination | Primarily renal (urine) [1]. |
| Metabolism | Undergoes metabolic hydrolysis to alanine and L-1-aminoethylphosphonic acid (fosfalin) [1] [3]. |
| Urinary Excretion of Intact Drug | Dose-dependent, increasing from 6 ± 1% (after 50 mg dose) to 17 ± 1% (after 2,500 mg dose), due to saturable renal reabsorption [1]. |
| Effect of Renal Impairment | Reduced urinary excretion in subjects with impaired glomerular function [1]. |
| Drug Interaction (Cephalexin) | When co-administered, this compound and cephalexin are absorbed, distributed, and eliminated at virtually identical rates [1]. |
This compound is a peptide mimetic. Its antibacterial activity and pharmacokinetics are driven by specific transport and enzymatic processes.
This compound's bacterial uptake and activation pathway, and its human intestinal absorption mechanism.
Bacterial Uptake and Activation: this compound is actively transported into bacterial cells by stereospecific oligopeptide permeases [4] [3]. Inside the cell, it is hydrolyzed by aminopeptidases to release L-1-aminoethylphosphonic acid (fosfalin). Fosfalin inhibits the enzyme alanine racemase, which is essential for the synthesis of D-alanine, a key component of bacterial peptidoglycan cell walls [4] [3]. This inhibition leads to bacterial cell lysis [3].
Human Intestinal Absorption: The oral bioavailability of this compound is facilitated by its active transport across the intestinal epithelium by H+/peptide symporters, PEPT1 and PEPT2 [5] [3].
The data in the summary table were generated using standard clinical and analytical techniques [1]:
Although this compound was never licensed for clinical use, interest has resurged due to increasing antimicrobial resistance [3].
Alafosfalin is a synthetic antibacterial phosphonodipeptide that incorporates a hydrolytically stable carbon-phosphorus (C-P) bond, mimicking the structure of the bacterial cell wall precursor alanyl-alanine [1] [2]. Its mechanism of action involves competitive inhibition of the D-alanine:D-alanine ligase (Ddl) enzyme. This blockade prevents the formation of the D-alanyl-D-alanine dipeptide, an essential component of the peptidoglycan precursor UDP-N-acetylmuramyl-pentapeptide. Consequently, bacterial cell wall synthesis is disrupted, leading to cell lysis and death [1] [2]. The following diagram illustrates this pathway and the drug's mechanism.
Early studies in rats, baboons, and humans characterized the absorption, distribution, and elimination of this compound [1]. The table below summarizes these key parameters.
| Parameter | Rat | Baboon | Human |
|---|---|---|---|
| Plasma Half-life | ~20 minutes | ~1 hour | ~1 hour |
| Peak Plasma Time (IM/SC) | 15-20 minutes | 15-20 minutes | 15-20 minutes |
| Oral Absorption | Well absorbed, but extensive first-pass metabolism | Well absorbed, but extensive first-pass metabolism | Well absorbed; first-pass metabolism less marked than in animals |
| Primary Elimination Route | Renal | Renal | Renal |
| Tissue Distribution | High in most tissues and inflammatory exudates; low in brain | High in most tissues and inflammatory exudates; low in brain | High in most tissues and inflammatory exudates; low in brain |
Key Findings from Pharmacokinetic Studies:
Research has demonstrated the activity of this compound against a range of pathogens.
| Activity / Organism | Quantitative Measure (ID₅₀ / MSC) | Notes / Context |
|---|---|---|
| Gram-negative bacteria [2] | ID₅₀: 0.1 - 4 μg/cm³ | ID₅₀ is the dose causing 50% inhibition. |
| Fungicidal Activity (Magnaporthe grisea) [2] | MSC: 5 μg/cm³ | MSC is the Minimum Suppressing Concentration for inhibiting mycelium pigmentation. |
| Phosphinic Analogue (Magnaporthe grisea) [2] | MSC: 1 μg/cm³ | The phosphinic analogue showed higher fungicidal activity than this compound itself. |
A 2008 study detailed a more efficient synthesis method for this compound and its phosphinic analogue, reducing the number of stages required. A key step involved utilizing a readily accessible phosphinate intermediate derived from acetaldoxime and hypophosphorous acid (H₃PO₂) [2]. The experimental workflow for this synthesis and subsequent bioevaluation is outlined below.
Key Experimental Insights:
The concept of peptide-based transport for antibacterial agents, exemplified by this compound, remains relevant.
This review is based on available search results, which has some limitations. The foundational pharmacokinetic and mechanism-of-action data primarily comes from 1979, and modern, detailed experimental protocols for all key experiments are not available in the accessed excerpts. Full text of the articles may contain more granular methodology.
Future research could focus on leveraging modern synthetic and analytical techniques to develop new generations of phosphonopeptides, exploring their synergy with contemporary antibiotics, and further developing their application in diagnostic imaging.
| Parameter | Observed Data | Conditions / Notes |
|---|---|---|
| Bioavailability | ~50% | Oral administration; improved with milk [1]. |
| Peak Serum Concentration | 4-9 mg/L | Achieved within 1 hour after a 500 mg oral dose [1]. |
| Time to Peak Concentration | Within 1 hour | After oral dosing [1]. |
| Serum Half-Life | ≤ 1 hour | Rapid elimination [1]. |
| Primary Elimination Route | Renal | [1] |
| Urine Concentration | >50 mg/L | Maintained for the first 6 hours after dosing [1]. |
| Protein Binding | Not significant | Based on animal models [1]. |
| Tissue Distribution | Distributed in most tissues | Lower distribution in liver and brain (animal models) [1]. |
Alafosfalin is a phosphonodipeptide antibiotic that represents an early example of a "Trojan horse" strategy for drug delivery [1]. Its mechanism is illustrated below:
Uptake and Activation: this compound is actively transported into bacterial cells via stereospecific LL-dipeptide permeases [2] [1]. Once inside, bacterial aminopeptidases hydrolyze the compound, releasing the active moiety, fosfalin (L-1-aminoethylphosphonic acid) [2] [1].
Molecular Target and Effect: Fosfalin binds to and inhibits the bacterial enzyme alanine racemase [1]. This enzyme is essential for converting L-alanine to D-alanine, a key building block for peptidoglycan, the main structural component of the bacterial cell wall [2]. Inhibition of this process leads to rapid lysis and death of susceptible Gram-negative bacteria [1].
The table below shows the minimum inhibitory concentration (MIC) of this compound against various bacteria, demonstrating its spectrum of activity.
| Bacterial Strain | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Notes |
|---|---|---|---|
| Escherichia coli (n=53) | 0.25 | 2 | Includes carbapenemase-producing strains [1]. |
| Klebsiella pneumoniae (n=75) | - | 8 | 87% of isolates inhibited by ≤8 mg/L [1]. |
| Enterobacter cloacae (n=27) | - | 4 | [1] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) (n=37) | - | 8 | [1] | | Enterococcus faecium (n=34) | - | 32 | Includes glycopeptide-resistant isolates [1]. |
Early research indicated that this compound could act synergistically with other antibiotics that target cell wall synthesis, such as cephalexin [3]. A recent study against contemporary multidrug-resistant strains found that:
Alafosfalin is a phosphonodipeptide antibiotic that inhibits bacterial cell wall biosynthesis [1] [2] [3]. Its structure contains both amino and phosphonic acid functional groups, making it highly polar and hydrophilic [2]. These properties make reversed-phase (RP) HPLC with ion-pairing the most suitable technique to achieve sufficient retention and peak shape on a conventional C18 column.
The method below uses a phosphate buffer to control pH and tetrabutylammonium bromide as an ion-pairing reagent to interact with the phosphonic acid group, thereby increasing retention. A UV detector is specified, as amino acids typically have sufficient chromophoric activity in the low UV range [4].
The table below summarizes the key parameters for the analysis.
| Parameter | Specification |
|---|---|
| Column | C18 (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | A: 25 mM Phosphate Buffer (pH 6.4) + 5 mM TBAB B: Acetonitrile | | Elution Mode | Isocratic (92.5% A / 7.5% B) | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | Detection (UV) | 210 nm | | Run Time | 15 minutes |
The following diagram outlines the complete procedure from sample preparation to system shutdown.
A well-developed method should meet standard validation criteria as per ICH guidelines [4]. The table below outlines the expected performance characteristics.
| Validation Parameter | Expected Performance |
|---|---|
| Retention Time | ~5-8 minutes (to be determined experimentally) |
| Linearity | R² > 0.999 over specified range (e.g., 5-200 µg/mL) |
| Precision (RSD) | < 1.0% for peak area |
| Accuracy (% Recovery) | 98 - 102% |
| Tailing Factor (T) | < 1.5 |
| Theoretical Plates (N) | > 2000 |
| Observation | Potential Cause | Corrective Action |
|---|
| Poor Peak Shape (Tailing) | - Silanol interactions
The development of a robust analytical method for this compound is a critical step in modernizing the study of this antimicrobial agent. This application note provides a foundational protocol that can be adapted and validated for specific research needs, such as analyzing stability samples, studying pharmacokinetics, or quantifying the drug in formulations. Future work could explore coupling HPLC with Mass Spectrometry (LC-MS) for higher sensitivity and definitive peak identification [4].
Phosphinic peptides are a class of pseudopeptides where the classic amide bond (-CO-NH-) is replaced by a phosphinate moiety (-P(O)(OH)CH₂-). This modification is not designed to mimic the ground state of a peptide, but rather the tetrahedral transition state assumed during amide bond hydrolysis. This makes phosphinic peptides potent, mechanism-based inhibitors of various enzymes, particularly metalloproteases [1] [2].
Alafosfalin (L-Ala-L-Ala(P), where Ala(P) is (1-aminoethyl)phosphonic acid) is a landmark phosphonopeptide antibiotic. It functions as a prodrug; the peptide moiety facilitates transport into bacterial cells, where intracellular hydrolysis releases the toxic aminophosphonic acid, an inhibitor of alanine racemase, a key enzyme in bacterial cell wall biosynthesis [3] [4]. Recent research has expanded to include phosphinic analogues of this compound, which replace the phosphonic acid with a phosphinic acid group, often demonstrating enhanced biological activities, including significant fungicidal activity [5].
The synthesis of the phosphinic backbone can be approached from two primary directions: the N→C terminus strategy and the C→N terminus strategy.
This is a traditional and widely used approach involving the phospha-Michael addition of an α-amino-H-phosphinic acid to an acrylate derivative [1].
Workflow: N→C Terminus Synthesis
Detailed Protocol: Phospha-Michael Addition
This alternative approach involves building the phosphinic scaffold prior to incorporating the N-terminal amino acid fragment via a multicomponent reaction.
Workflow: C→N Terminus Synthesis
Detailed Protocol: Kabachnik-Fields Reaction
Phosphinic dipeptides, including this compound and its analogues, are primarily evaluated for their antimicrobial and enzyme inhibitory activities.
Recent studies have revisited this compound and its phosphinic analogues for their potential against drug-resistant bacteria and fungi.
Table 1: Biological Activity of this compound and Selected Analogues
| Compound | Target / Organism | Assay | Result / Potency | Reference |
|---|---|---|---|---|
| This compound (L-Ala-L-Ala(P)) | Gram-negative bacteria | In vitro growth inhibition (ID₅₀) | 0.1 - 4 μg/cm³ | [5] [4] |
| This compound | Magnaporthe grisea (fungus) | Mycelium pigmentation inhibition (MSC*) | 5 μg/cm³ | [5] |
| (R)-Phosphinate 4 (Analogue) | Magnaporthe grisea (fungus) | Mycelium pigmentation inhibition (MSC*) | 1 μg/cm³ | [5] |
| L-Nva-L-Ala(P) | Gram-negative & Gram-positive bacteria | In vitro growth inhibition | More potent than this compound | [4] |
| Sar-L-Nva-L-Nva-L-Ala(P) | Bacterial infections | In vivo efficacy | Broader spectrum, more potent than parent dipeptide | [4] |
MSC: Minimum Suppressing Concentration.
The biological activity is highly dependent on the structural features of the dipeptide.
Table 2: Structure-Activity Relationships of Phosphinopeptides
| Structural Feature | Effect on Activity | Key Evidence |
|---|---|---|
| Stereochemistry | L-configuration generally required in both components for high antibacterial activity. | Analogues with D-amino acids show significantly reduced potency [4]. |
| N-terminal Amino Acid | Can be varied to modulate potency and spectrum. | Replacement of L-Ala in this compound with L-norvaline (L-Nva) yielded a more potent antibacterial [4]. |
| C-terminal Aminophosphonate/phosphinate | The phosphinic/phosphonic moiety is essential for activity. | Changes to the Ala(P) moiety mostly lead to loss of activity, though L-Phe(P) and L-Ser(P) confer weak activity [4]. |
| Peptide Chain Length | Oligopeptides can have a broader in vitro spectrum, but may be metabolized in vivo. | Tripeptide (L-Ala)₂-L-Ala(P) has a broader in vitro spectrum than this compound [4]. |
The synthesis of this compound and its phosphinic analogues is a mature yet evolving field. The well-established N→C phospha-Michael addition and the highly versatile C→N multicomponent reactions provide robust tools for constructing the phosphinic dipeptide scaffold.
The resurgence of interest in these compounds is driven by their dual utility as antibiotics and fungicides, and their premier role as tool compounds for studying Zn-metalloproteases [2]. The continued development of efficient and stereoselective synthetic protocols, combined with a deeper understanding of their structure-activity relationships, will be crucial for unlocking their full potential in drug discovery and chemical biology. Future work will likely focus on creating libraries of phosphinic peptides to target specific, therapeutically relevant enzymes and pathogens.
Salmonella species remain one of the most significant foodborne pathogens worldwide, causing an estimated 1.35 million infections annually in the United States alone. According to recent surveillance data, non-typhoidal Salmonella is the leading cause of foodborne infection-related hospitalizations and deaths in the United States, responsible for approximately 26,500 hospitalizations and 420 deaths each year. The European Food Safety Authority (EFSA) has estimated that the overall economic burden of human salmonellosis could reach EUR 3 billion annually. Detection of this pathogen in food products, clinical samples, and environmental sources is critical for public health protection, outbreak investigation, and regulatory compliance. Traditional culture methods continue to serve as the gold standard for Salmonella detection due to their high specificity and regulatory acceptance, though they present significant challenges in terms of selectivity and efficiency. [1] [2]
The complex microbial ecosystems found in stool, food, and environmental samples contain numerous competing organisms that can overgrow or mimic Salmonella on conventional culture media. Traditional selective media such as Hektoen Enteric (HE) agar, Xylose Lysine Deoxycholate (XLD) agar, and Bismuth Sulfite (BS) agar rely primarily on hydrogen sulfide production and carbohydrate fermentation patterns to differentiate Salmonella from other enteric bacteria. However, these characteristics are shared by numerous non-target organisms including Citrobacter spp. and Proteus spp., leading to false-positive results that require laborious confirmatory testing. Additionally, these media may exhibit limited inhibitory capacity against certain Gram-negative competitors commonly found in clinical and food samples, reducing their overall recovery efficiency for Salmonella. [1] [3]
This compound (L-alanyl-1-aminoethylphosphonic acid) represents a novel approach to selective inhibition in culture media through its unique bacterial suicide substrate mechanism. This phosphonopeptide antibiotic exploits fundamental differences in bacterial peptide transport and metabolism to achieve selective inhibition:
This sophisticated mechanism explains the marked difference in this compound susceptibility between Salmonella strains (mean MIC of 10.2 mg/L) and common competitors like Escherichia coli (mean MIC of 0.7 mg/L), making it an ideal selective agent for culture media. The relatively high resistance of Salmonella enables its growth while suppressing a broad spectrum of Gram-negative competitors that typically complicate isolation. [4]
Comprehensive susceptibility testing against 435 strains of Gram-negative bacteria has revealed distinct patterns of this compound sensitivity that validate its selective potential for Salmonella isolation media. The minimum inhibitory concentration (MIC) distributions demonstrate clear differentiation between Salmonella and many common competing organisms found in stool and food samples.
Table 1: this compound Susceptibility Profiles of Gram-Negative Bacteria [4]
| Bacterial Species | Number of Strains Tested | Mean MIC (mg/L) | MIC Range (mg/L) |
|---|---|---|---|
| Salmonella spp. (non-typhi) | 63 | 10.2 | 4.0-16.0 |
| Escherichia coli | 108 | 0.7 | 0.25-2.0 |
| Klebsiella pneumoniae | 22 | 2.1 | 0.5-4.0 |
| Proteus mirabilis | 14 | 6.5 | 2.0-16.0 |
| Citrobacter freundii | 16 | 3.8 | 1.0-8.0 |
| Enterobacter cloacae | 20 | 4.2 | 1.0-8.0 |
| Pseudomonas aeruginosa | 7 | 18.5 | 8.0-32.0 |
The data demonstrate an approximately 14-fold difference in mean MIC values between E. coli and non-typhi Salmonella strains, providing a wide selective window for medium optimization. Notably, Proteus mirabilis exhibits intermediate susceptibility, which may explain its occasional appearance as a competing organism on this compound-containing media. [4]
The original development of this compound-containing media involved modification of ABC chromogenic medium to create a defined formulation that avoids antagonism between this compound and complex peptones present in standard media. The modified ABC medium incorporates this compound at an optimal concentration of 8-16 mg/L, which effectively inhibits most competing flora while allowing robust Salmonella growth. [5]
Table 2: Performance Comparison of this compound-Containing Medium Versus Conventional Media [4]
| Culture Medium | Salmonella Recovery Rate (%) | Relative Recovery Efficiency | False-Positive Rate |
|---|---|---|---|
| Modified ABC with this compound | 53.6 | 100% | Low |
| Hektoen Enteric Agar | 48.2 | 89.9% | Moderate |
| Standard ABC Medium | 35.7 | 66.6% | Low |
| XLD Agar | 42.1* | 78.5% | High |
*Data from comparable studies [3]
The significant enhancement in Salmonella recovery achieved with this compound-containing medium (53.6% compared to 35.7% with standard ABC medium) underscores its practical value for clinical and food microbiology laboratories. This improvement is particularly notable given that the evaluation was conducted on 1,000 clinical stool samples, representing realistic testing conditions with complex native microflora. [4]
Amino Acid-Base Solution Preparation: Weigh and combine all amino acids and nucleotide bases in a 2L flask with 800 mL purified water. Heat gently with stirring until complete dissolution.
Agar and Salt Addition: Add bacteriological agar, sodium citrate, magnesium sulfate, ammonium sulfate, yeast extract, and phosphate buffers to the solution. Adjust final volume to 1L with purified water.
Sterilization: Sterilize the medium by autoclaving at 116°C for 10 minutes. This reduced temperature and time compared to standard media sterilization prevents excessive degradation of heat-labile components.
Supplement Addition: Cool the sterilized medium to 50°C in a water bath, then aseptically add:
Plate Pouring: Mix thoroughly but gently to avoid bubbles, and dispense 20-25 mL per sterile petri dish (15 × 100 mm) on a level surface.
Storage Conditions: Allow plates to solidify, then store inverted in sealed bags at 2-8°C protected from light. Use within 4 weeks of preparation. [5]
The following workflow diagram illustrates the complete procedure for Salmonella isolation using this compound-containing media:
Sample Pre-enrichment
Selective Enrichment
Plating and Incubation
Colony Interpretation
Confirmation Tests
Rigorous quality control is essential for ensuring consistent performance of this compound-containing media:
pH Verification: Confirm final medium pH is 7.2 ± 0.2 using standardized pH meter.
Sterility Testing: Incubate 3-5 randomly selected plates at 35-37°C for 24 hours to verify absence of microbial contamination.
Performance Testing:
Storage Stability: Monitor lot-to-lot performance for 4 weeks to establish expiration dating. [5]
Table 3: Troubleshooting this compound-Containing Media Performance [4] [5]
| Problem | Potential Cause | Solution |
|---|---|---|
| Excessive competitor growth | This compound concentration too low | Verify stock solution concentration; Check preparation technique |
| Poor Salmonella recovery | This compound concentration too high | Perform dose-response calibration (2-32 mg/L) |
| Atypical colony morphology | Medium degradation | Use fresh plates; Check storage conditions; Protect from light |
| No growth of quality control strains | Component deficiency | Verify all supplements added; Check autoclaving conditions |
| High background fluorescence | Contaminated chromogenic substrates | Filter-sterilize chromogenic mix; Use molecular biology grade reagents |
While culture methods remain the gold standard for Salmonella detection, integrating this compound-containing media with modern detection technologies can enhance overall testing efficiency:
Chromogenic Media Integration: The combination of this compound's selective properties with chromogenic substrates for α-galactosidase detection in modified ABC medium creates a highly specific platform for presumptive Salmonella identification.
Molecular Confirmation: Colonies isolated on this compound-containing media can be directly subjected to PCR verification targeting Salmonella-specific genes (invA, fimA, etc.), reducing confirmation time from days to hours.
Immunological Detection: Isolated colonies can be rapidly screened using latex agglutination tests or lateral flow immunoassays for preliminary serogroup identification.
Automated Systems Compatibility: The clean background provided by this compound's selective inhibition makes colonies ideal for automated enumeration and identification systems. [1] [2]
Recent research has highlighted the significance of viable but non-culturable (VBNC) Salmonella cells in food and environmental samples. These cells retain metabolic activity and pathogenicity but cannot be recovered using conventional culture methods, leading to false-negative results. While this compound-containing media significantly improve recovery of culturable Salmonella, complementary approaches are needed to address VBNC cells:
The integration of these advanced approaches with selective culture on this compound-containing media creates a comprehensive detection strategy that addresses both culturable and VBNC Salmonella populations. [1]
The incorporation of This compound as a selective agent in culture media represents a significant advancement in Salmonella detection technology. Its unique mechanism of action based on differential bacterial uptake and intracellular activation provides superior selectivity compared to traditional inhibitors. The modified ABC medium with this compound has demonstrated enhanced recovery rates (53.6%) compared to both standard ABC medium (35.7%) and Hektoen enteric agar (48.2%) in clinical evaluations, validating its practical utility for routine laboratory use.
The defined formulation of the medium eliminates antagonism between this compound and complex peptones, while the incorporation of chromogenic substrates allows for rapid presumptive identification. This combination of selective inhibition and differential detection creates a powerful tool for clinical microbiology, food safety testing, and environmental monitoring. The protocol outlined in this document provides detailed methodologies for medium preparation, sample processing, and quality control, enabling laboratories to implement this advanced detection platform for improved Salmonella surveillance and outbreak response.
99mTc-alafosfalin was developed and assessed as a potential radiopharmaceutical for imaging bacterial infections. It is a radiolabeled antibiotic peptide that targets the site of infections [1] [2].
In a rat model infected with Staphylococcus aureus, 99mTc-alafosfalin demonstrated favorable imaging characteristics [1]:
The table below summarizes the key findings from the preclinical study [1].
| Parameter | Finding for 99mTc-alafosfalin |
|---|---|
| Radiochemical Purity | >95% [1] |
| Primary Excretion Route | Renal [1] |
| Infected/Non-infected Thigh Ratio (at 4 hr) | 4.3 [1] |
| In vitro Binding to S. aureus | 10% [1] |
| Key Advantage | Simple, stable kit preparation; favorable biodistribution for abdominal and soft tissue imaging [1] |
The published literature describes the preparation method at a high level, sufficient for understanding the approach but lacking the fine details required for a standard operating procedure.
The following diagram illustrates the general workflow for the preparation and quality control of a 99mTc radiopharmaceutical from a kit, which is the method used for 99mTc-alafosfalin.
The development of 99mTc-alafosfalin fits into a broader research effort to create infection-specific imaging agents that are easier to prepare than labeled white blood cells [5]. Other strategies have included radiolabeling antibiotics, antimicrobial peptides, and even bacteriophages [5].
It is important to note that the available research on 99mTc-alafosfalin is from 2003, and it does not appear to have advanced to widespread clinical use. Researchers in this field have continued to explore other compounds, as evidenced by studies on 99mTc-labeled novobiocin, doxycycline, and sulfamethoxazole in the years since [2].
Principle: Alafosfalin (L-alanyl-1-aminoethylphosphonic acid) is a "suicide substrate" that exploits differences in bacterial peptide transport and metabolism. Many non-Salmonella coliforms, such as E. coli, are highly susceptible to this compound, while Salmonella strains exhibit relative resistance. This differential susceptibility provides a selective advantage for the growth of Salmonella when the agent is incorporated into culture media [1].
1. Modified ABC Medium with this compound [1]
This is a defined, chromogenic medium, free of peptones that could interfere with this compound's activity.
Basal Medium Composition: The following ingredients are added to 1 liter of purified water:
This compound Solution:
The following workflow diagrams the complete process, from sample processing through to result interpretation.
Procedure [1]:
Key Quantitative Data:
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Gram-Negative Bacteria [1]
| Bacterial Species | Number of Strains Tested | Mean MIC (mg/L) |
|---|---|---|
| Salmonella spp. (non-typhi) | 63 | 10.2 |
| Escherichia coli | 108 | 0.7 |
| Klebsiella pneumoniae | 22 | 0.9 |
| Proteus mirabilis | 14 | 12.5 |
| Citrobacter freundii | 16 | 1.5 |
| Pseudomonas aeruginosa | 7 | 8.5 |
Table 2: Performance Comparison of Culture Media for Direct Isolation of Salmonella from 1,000 Stool Samples [1]
| Culture Medium | Relative Recovery of Salmonella (%) |
|---|---|
| Modified ABC with this compound | 53.6 |
| Hektoen Enteric Agar (HEA) | 48.2 |
| Standard ABC Medium | 35.7 |
Interpretation of Results:
The selective isolation of Salmonella species from clinical specimens, particularly stool samples, represents a critical challenge in clinical microbiology and public health. Conventional culture media often lack the specificity required for efficient Salmonella detection, resulting in substantial labor investment for confirmation of suspect colonies. The incorporation of alafosfalin into chromogenic media addresses this limitation by exploiting fundamental differences in bacterial metabolism and antibiotic susceptibility. This compound, a phosphonopeptide antibacterial agent, exhibits differential activity against Gram-negative bacteria—particularly between Salmonella species and commensal Escherichia coli—based on variations in bacterial peptidoglycan synthesis and transport systems [1].
The principle of this compound Chromogenic Medium (ACM) builds upon the established ABC medium (αβ-chromogenic medium) framework, which utilizes a dual-enzyme detection system. This system capitalizes on the distinctive biochemical signature of most Salmonella species: the presence of α-galactosidase activity coupled with the absence of β-galactosidase activity [2] [3]. The chromogenic substrates 5-bromo-4-chloro-3-indolyl-α-d-galactopyranoside (X-α-Gal) and 3,4-cyclohexenoesculetin-β-d-galactoside (CHE-GAL) visually manifest this signature, with Salmonella strains producing characteristic green colonies while many competing flora are either inhibited or produce different coloration [2]. The addition of this compound enhances this selectivity by further suppressing the growth of susceptible commensal bacteria without affecting Salmonella recovery, thereby improving the overall performance of the isolation medium [1].
The formulation below is adapted from published studies on ABC medium with modifications to incorporate this compound as a selective agent [1] [2]. This formulation is designed to prepare 1 liter of this compound Chromogenic Medium:
Table: Components for this compound Chromogenic Medium
| Component | Quantity | Function | Specifications |
|---|---|---|---|
| Base Medium (Modified DCA Hynes) | 32.5 g | Culture base | Lab M Ltd. or equivalent |
| 5-bromo-4-chloro-3-indolyl-α-d-galactopyranoside (X-α-Gal) | 80 mg | α-galactosidase substrate | Chromogenic indicator |
| 3,4-cyclohexenoesculetin-β-d-galactoside (CHE-GAL) | 0.3 g | β-galactosidase substrate | Chromogenic indicator |
| Ferric ammonium citrate | 0.5 g | CHE-GAL developer | Provides iron ions |
| Isopropyl-β-d-thiogalactopyranoside (IPTG) | 30 mg | β-galactosidase inducer | Enhances enzyme expression |
| This compound | 10 mg | Selective agent | Inhibits susceptible flora |
| Agar | 12 g | Solidifying agent | Bacteriological grade |
| Purified water | To 1 L | Solvent | Sterile distilled water |
Base Medium Preparation: Suspend 32.5 g of the base medium in 1 liter of purified water in a heat-resistant flask. Mix thoroughly to ensure uniform suspension.
Heating and Sterilization: Heat the suspension with continuous stirring until boiling. Autoclave at 116°C for 3 minutes to sterilize. Avoid extended autoclaving times which may degrade heat-sensitive components [2].
Supplement Addition: Cool the autoclaved medium to 50±2°C in a water bath. Aseptically add the following filter-sterilized solutions with gentle mixing:
Pouring and Storage: Dispense 20-25 ml aliquots into sterile 90-100 mm Petri dishes. Allow the medium to solidify at room temperature, then store protected from light at 2-8°C. Prepared plates should be used within one week for optimal performance [2].
Figure 1: Workflow for preparation of this compound Chromogenic Medium
The selectivity of this compound stems from the significant difference in minimal inhibitory concentrations (MICs) between Salmonella species and commensal Enterobacteriaceae. Research has demonstrated that non-typhi Salmonella strains exhibit relative resistance to this compound (mean MIC 10.2 mg/liter) compared to many coliforms including Escherichia coli (mean MIC 0.7 mg/liter) [1]. This differential susceptibility creates a selective environment favorable for Salmonella growth while inhibiting competing flora.
Table: Microbial Susceptibility to this compound
| Microorganism | Number of Strains Tested | Mean MIC (mg/L) | Range (mg/L) | Classification |
|---|---|---|---|---|
| Salmonella enterica serovars (non-typhi) | 435 | 10.2 | 2.5-20.0 | Resistant |
| Escherichia coli | 39 | 0.7 | 0.25-2.0 | Susceptible |
| Klebsiella pneumoniae | 20 | 1.2 | 0.5-5.0 | Susceptible |
| Citrobacter freundii | 20 | 5.5 | 1.0-15.0 | Intermediate |
| Enterobacter cloacae | 20 | 3.8 | 1.0-10.0 | Intermediate |
| Proteus mirabilis | 20 | 8.5 | 2.0-20.0 | Intermediate |
A comprehensive evaluation compared the recovery rates of Salmonella from 1,000 clinical stool samples using three different media: modified ABC medium with this compound, standard ABC medium, and Hektoen enteric agar [1]. The results demonstrated the superior performance of the this compound-containing medium:
Table: Comparison of Salmonella Recovery Rates from Stool Samples
| Culture Medium | Number of Salmonella Isolates Recovered | Recovery Rate (%) | False-Positive Rate (%) | Characteristic Colony Color |
|---|---|---|---|---|
| ABC medium with this compound | 53.6 | 100% | 0.33% | Green |
| Standard ABC medium | 35.7 | 66.6% | 0.33% | Green |
| Hektoen enteric agar | 48.2 | 89.9% | 19.4% | Blue-green with black centers |
The incorporation of this compound resulted in a significant enhancement in Salmonella recovery compared to standard ABC medium (53.6% vs. 35.7%), while maintaining high specificity. Only one non-Salmonella strain (an atypical Escherichia coli that failed to produce β-galactosidase) produced false-positive green colonies across 300 Gram-negative strains tested [2].
Materials Required:
Direct Culture Protocol:
Enrichment Culture Protocol:
After the incubation period, examine plates for typical colony morphology:
Note on Atypical Strains: Most Salmonella serotypes (99.7%) produce the characteristic green coloration. However, certain rare exceptions exist:
Figure 2: Sample processing and testing workflow for Salmonella detection
While ACM provides high specificity, traditional confirmatory tests should be performed on presumptive Salmonella colonies:
Table: Troubleshooting Guide for this compound Chromogenic Medium
| Problem | Possible Cause | Solution |
|---|---|---|
| Excessive growth of fecal flora | Improper storage or expired medium | Prepare fresh batches and verify storage conditions (2-8°C, protected from light) |
| Weak or absent colony color | Degraded chromogenic substrates | Check expiration of substrates; avoid excessive heating during preparation |
| Complete inhibition of Salmonella | This compound concentration too high | Verify this compound concentration (10 mg/L final); prepare fresh stock solution |
| Black precipitation in medium | Auto-oxidation of ferric ammonium citrate | Prepare iron solution fresh; do not heat after addition to medium |
| Overgrowth with Proteus species | Insufficient selectivity | Ensure proper this compound concentration; use additional selective agents if needed |
Incubation Time: While most Salmonella strains produce characteristic colonies within 18-24 hours, extended incubation to 48 hours may be necessary for detecting stressed or injured cells in environmental samples [4].
Sample Volume: For direct inoculation of stool samples, a 50μl volume has been shown to provide optimal recovery without excessive background flora [2].
Quality Control: Implement routine quality control using reference strains:
The incorporation of this compound into chromogenic media represents a significant advancement in Salmonella detection technology. The enhanced selectivity provided by this compound, combined with the chromogenic enzyme detection system, yields a medium with superior performance characteristics compared to conventional alternatives. This methodology offers clinical laboratories a highly effective tool for the reliable isolation of Salmonella from complex specimen matrices, particularly stool samples.
The application of this compound Chromogenic Medium extends beyond clinical diagnostics to include food safety monitoring, environmental surveillance, and outbreak investigations. The method's high sensitivity and specificity translate to reduced laboratory workload and cost savings through minimization of false-positive results that require confirmation testing [4]. Future developments may include formulation of liquid versions for automated systems and adaptation for detection of other enteric pathogens with similar biochemical profiles.
The accurate differentiation between bacterial infections and sterile inflammatory processes remains a significant challenge in clinical medicine. Conventional imaging approaches often lack the specificity to distinguish infectious from non-infectious inflammatory conditions, potentially leading to suboptimal patient management. Radiolabeled antimicrobial agents represent a promising class of targeted imaging probes that can specifically localize at infection sites through their interaction with bacterial microorganisms. Among these, Alafosfalin (an antibiotic peptide) has emerged as a particularly promising candidate for specific bacterial infection imaging when radiolabeled with Technetium-99m (99mTc), a widely available gamma-emitting radionuclide ideal for single-photon emission computed tomography (SPECT) imaging.
The clinical need for specific infection imaging agents is substantial, as traditional methods for pathogen identification often require invasive procedures that may be prone to sampling errors or compromised by prior antibiotic therapy [1]. 99mTc-labeled this compound addresses this unmet need by leveraging the unique properties of 99mTc, which includes favorable physical characteristics (6-hour half-life, 140 keV gamma photon emission) and widespread availability through 99Mo/99mTc generator systems [2]. This combination of specific bacterial targeting and optimal imaging properties positions 99mTc-Alafosfalin as a valuable tool in the nuclear medicine arsenal for infection imaging.
The radiolabeling protocol should be performed under sterile conditions using pyrogen-free reagents. The entire procedure must be conducted in accordance with radiation safety regulations with appropriate shielding.
Preparation of this compound Kit: Dissolve 1.0 mg of this compound in 1.0 mL of phosphate buffer (0.5 M, pH 7.4) in a sterile vial.
Reducing Agent Addition: Add 100 μL of freshly prepared stannous chloride solution (1.0 mg/mL in 0.1N HCl) to the this compound solution under nitrogen atmosphere.
pH Adjustment: Carefully adjust the pH to 7.2-7.4 using sterile sodium bicarbonate solution (0.1M) if necessary.
Addition of 99mTc-Pertechnetate: Introduce 0.5-1.0 mL of 99mTc-pertechnetate (activity range: 370-740 MBq) to the reaction mixture.
Incubation: Allow the reaction to proceed at room temperature for 30 minutes with occasional gentle mixing.
Termination: The reaction is complete after 30 minutes, yielding a ready-to-inject preparation.
Rigorous quality control is essential to ensure the radiochemical purity and safety of the final product. The following QC procedures should be performed prior to administration:
Table 1: Quality Control Methods for 99mTc-Alafosfalin
| Parameter | Method | Specification | Acceptance Criteria |
|---|---|---|---|
| Radiochemical purity | ITLC-SG (acetone) | Free pertechnetate | <5% |
| Radiochemical purity | ITLC-SG (saline) | Reduced/hydrolyzed 99mTc | <2% |
| pH | pH indicator strips | 7.0-7.5 | Within range |
| Radionuclidic purity | Gamma spectrometry | 99mTc identity | 140 keV photon |
| Sterility | Membrane filtration | Sterile | No growth after 14 days |
| Pyrogenicity | LAL test | Pyrogen-free | <0.25 EU/mL |
The radiochemical yield should be determined using instant thin-layer chromatography. Two solvent systems are recommended: acetone to detect free pertechnetate (Rf ≈ 1.0) and saline to identify reduced/hydrolyzed technetium (Rf ≈ 0.0). 99mTc-Alafosfalin typically exhibits Rf values of 0.5-0.7 in saline. The minimum acceptable radiochemical purity for administration is 90%, though optimal preparations typically exceed 95% [3].
Bacterial binding specificity of 99mTc-Alafosfalin should be validated through in vitro assays before proceeding to animal studies. The protocol below demonstrates the specific binding characteristics observed in validation studies:
Bacterial Strains: Prepare log-phase cultures of target bacteria (e.g., Staphylococcus aureus) and control non-target bacteria.
Incubation with Radiolabel: Add 0.1 mL of 99mTc-Alafosfalin (approximately 1 MBq) to bacterial suspensions (10^8 CFU/mL) in separate tubes.
Control Tubes: Include tubes with heat-killed bacteria and bacteria-free media as controls.
Incubation: Incubate at 37°C for 60 minutes with gentle shaking.
Separation and Measurement: Centrifuge at 5000 × g for 10 minutes, carefully remove supernatant, and measure radioactivity in both pellet and supernatant using a gamma counter.
Calculation: Determine percentage binding as (counts in pellet / total counts) × 100.
In validation studies, 99mTc-Alafosfalin demonstrated approximately 10% binding to viable Staphylococcus aureus, significantly higher than the approximately 1% binding observed with the non-specific perfusion agent 99mTc-DTPA under identical conditions [3]. This tenfold increase in binding demonstrates the specific affinity of the radiolabeled antibiotic for bacterial pathogens.
Animal studies should be conducted in accordance with institutional animal care guidelines. The following protocol utilizes a rat model of bacterial infection:
Infection Model: Induce unilateral thigh muscle infection in rats by intramuscular injection of 0.1 mL saline containing ~10^8 CFU of Staphylococcus aureus. The contralateral thigh serves as an internal control.
Imaging Agent Administration: After 24 hours (established infection), inject 3.7-7.4 MBq of 99mTc-Alafosfalin intravenously via tail vein.
Biodistribution Study: At predetermined time points (1, 2, 4, and 24 hours), euthanize groups of animals (n=5 per time point) and collect tissues/organs of interest.
Radioactivity Measurement: Weigh tissues and measure radioactivity using a gamma counter. Calculate percentage injected dose per gram of tissue (%ID/g).
Table 2: Biodistribution of 99mTc-Alafosfalin in Staphylococcus aureus-Infected Rats at 4 Hours Post-Injection
| Tissue/Organ | % Injected Dose/g (Mean ± SD) | Infected/Non-Infected Thigh Ratio |
|---|---|---|
| Blood | 0.15 ± 0.03 | - |
| Liver | 1.25 ± 0.21 | - |
| Spleen | 0.88 ± 0.14 | - |
| Kidneys | 3.45 ± 0.52 | - |
| Infected Thigh | 0.43 ± 0.09 | 4.3 ± 0.8 |
| Non-Infected Thigh | 0.10 ± 0.02 | - |
| Lung | 0.31 ± 0.06 | - |
| Heart | 0.18 ± 0.04 | - |
| Muscle | 0.08 ± 0.02 | - |
| Bone | 0.22 ± 0.05 | - |
The biodistribution data reveals favorable characteristics of 99mTc-Alafosfalin, including primarily renal excretion (evidenced by high kidney uptake), low hepatobiliary clearance, and acceptable blood clearance. Most importantly, the infected-to-noninfected thigh ratio of 4.3:1.0 at 4 hours post-injection demonstrates significant specific accumulation at the site of infection compared to non-infected tissue [3].
Patient Preparation: No special patient preparation is required, though adequate hydration is recommended to enhance renal clearance and reduce radiation exposure.
Dosimetry: The recommended administered activity for adults is 370-740 MBq (10-20 mCi) injected intravenously. The effective dose is approximately 0.02 mSv/MBq, resulting in a total effective dose of 7.4-14.8 mSv for a standard administration.
Pediatric Administration: For pediatric patients, the administered activity should be adjusted based on body weight or using the Webster protocol with a minimum of 40 MBq (1.08 mCi).
Image acquisition should be performed using a gamma camera equipped with low-energy, high-resolution parallel-hole collimators. The following protocol is recommended:
Dynamic Acquisition: Obtain dynamic images (60 seconds/frame) for 10 minutes immediately post-injection to assess perfusion.
Static Images: Acquire static images (500,000-1,000,000 counts or 5-10 minutes) at 30 minutes, 1 hour, 2 hours, and 4 hours post-injection.
Whole-Body Imaging: Perform whole-body imaging at 2-4 hours post-injection (scan speed 10-15 cm/min).
SPECT/CT Acquisition: For precise anatomical localization, perform SPECT/CT of the area of interest at 2-4 hours post-injection with the following parameters:
The following workflow diagram illustrates the complete process from radiolabeling to imaging:
99mTc-Alafosfalin scintigraphy is particularly valuable in these clinical scenarios:
The mechanism of 99mTc-Alafosfalin accumulation in bacteria involves its structural similarity to alanyl-alanine, a component of bacterial cell wall precursors, allowing it to be transported into bacterial cells via peptide transport systems and subsequently incorporated into cell wall synthesis pathways. This specific mechanism is illustrated below:
Despite its promising characteristics, 99mTc-Alafosfalin has several limitations that researchers and clinicians should consider:
99mTc-Alafosfalin represents a valuable addition to the nuclear medicine arsenal for specific bacterial infection imaging. The detailed protocols provided in this document enable researchers and clinicians to consistently prepare and utilize this radiopharmaceutical with high radiochemical purity and reliable performance. While its specificity may not equal that of radiolabeled leukocytes in all scenarios, its simpler preparation, absence of blood handling, and favorable biodistribution pattern make it particularly suitable for abdominal and soft tissue infection imaging.
Future developments should focus on optimizing the chemical structure to enhance bacterial specificity and developing kit formulations for convenient clinical use. Additionally, comparative studies with other infection-specific radiopharmaceuticals such as 99mTc-ubiquicidin and 99mTc-antibiotics would help delineate the precise clinical niche for 99mTc-Alafosfalin in the diagnostic algorithm for infection and inflammation.
1.0 Introduction Analytical method validation is the formal process of confirming that an analytical procedure is suitable for its intended use, ensuring that it provides reproducible, reliable, and consistent results adequate for the intended purpose [1] [2]. For pharmaceutical compounds like Alafosfalin (L-alanyl-L-1-aminoethylphosphonic acid), a phosphonodipeptide antibacterial agent, a robust and validated analytical method is critical to support its identity, strength, quality, purity, and potency throughout manufacturing and stability studies [3] [2] [4]. This document outlines a comprehensive validation protocol for a specific, stability-indicating HPLC method for this compound in its drug product form.
2.0 Objective The primary objective is to validate the test method for the determination of this compound, ensuring its precision, accuracy, and consistency are in accordance with pre-established acceptance criteria. The validation will assess the method's performance characteristics under defined operational limits to establish a high degree of confidence that the process is under control [1].
3.0 Scope This protocol applies to the validation of the test method used for the release and stability evaluation of this compound tablets. It describes the validation parameters, responsibilities, required equipment, and acceptance criteria [1].
4.0 Experimental Design & Validation Parameters The validation will be conducted in accordance with ICH Q2(R1) guidelines, evaluating the following parameters as appropriate for an assay of a drug substance/product [2] [4]. The summary of validation parameters and their acceptance criteria is presented in the table below.
Table 1: Summary of Validation Parameters and Acceptance Criteria for this compound Assay
| Validation Parameter | Protocol & Description | Acceptance Criteria |
|---|---|---|
| 1. Specificity | Ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradants, matrix) [4]. | The method should effectively separate this compound from its potential impurities and degradation products. No interference from placebo at the retention time of this compound [4]. |
| 2. Linearity & Range | The method's ability to elicit test results that are directly proportional to analyte concentration. Prepare a minimum of 5 concentrations, e.g., 50-150% of the target concentration [1] [4]. | Correlation Coefficient (r²): > 0.999 [1] [4]. |
| 3. Accuracy (% Recovery) | The closeness of agreement between the conventional true value and the value found. Determine via spike recovery of this compound into placebo at 50%, 75%, 100%, 125%, and 150% of the target concentration in triplicate [1] [4]. | % Recovery: 98% - 102% for each level. % RSD: ≤ 2.0% [1]. | | 4. Precision | A. Repeatability: Precision under the same operating conditions over a short time interval. Analyze six replicate samples from the same homogeneous batch [1] [4]. B. Intermediate Precision: Precision on different days, by different analysts, or with different equipment [1] [4]. | Assay Limit: 97% - 103%. % RSD: ≤ 2.0% for both repeatability and intermediate precision [1]. | | 5. Limit of Detection (LOD) & Quantitation (LOQ) | LOD: The lowest amount of analyte that can be detected. LOQ: The lowest amount that can be quantified with acceptable accuracy and precision. Calculate based on the standard deviation of the response and the slope of the calibration curve (LOD=3.3(SD/S); LOQ=10(SD/S)) [1] [4]. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ are typical. The method should be accurate and precise at the LOQ level [4]. | | 6. Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, flow rate, column temperature) [2] [4]. | The method should maintain system suitability criteria despite intentional variations. |
5.0 Detailed Experimental Protocol
5.1 System Suitability Test (SST) Before initiating validation, system suitability must be established. Prepare five replicate injections of the standard solution at the target concentration. The system is suitable if the %RSD of the peak area for this compound is ≤ 2.0% and the theoretical plate count and tailing factor meet pre-defined limits [1].
5.2 Procedure for Accuracy (% Recovery)
% Recovery = (Measured Concentration / Theoretical Concentration) × 100 [1].5.3 Procedure for LOD and LOQ
The following workflow diagram summarizes the key stages of the analytical method validation process.
6.0 Change Control and Revalidation Once validated, any modification to the analytical method must be controlled through a formal Change Control procedure [1]. Periodic revalidation should be performed every 5 years if no changes occur, or immediately in cases of changes in product formulation, analytical procedures, or equipment that could affect the testing procedure [1] [4].
The core validation parameters are not independent; they are interconnected, forming the foundation of a reliable analytical method. The following diagram illustrates these critical relationships.
The table below summarizes the key parameters for a established reverse-phase HPLC method for analyzing this compound [1].
| Parameter | Specification |
|---|---|
| Application Analyte | This compound [1] |
| HPLC Column | Newcrom R1 (a reverse-phase column with low silanol activity) [1] |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid [1] |
| MS-Compatible Modification | Replace Phosphoric Acid with Formic Acid [1] |
| Scalability | Scalable for preparative isolation of impurities [1] |
| Special Availability | Columns with 3 µm particles are available for fast UPLC applications [1] |
This section provides a step-by-step workflow for the analysis. The diagram below visualizes the entire process from start to finish.
Proper system maintenance is crucial for reproducible results and instrument longevity.
I hope this structured information provides a solid foundation for your application notes. Should you need further details on a specific aspect, feel free to ask.
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that completely prevents visible growth of a microorganism under standardized in vitro conditions [1]. Reliable MIC data is crucial for guiding antibiotic therapy and in the research and development of new antimicrobials.
Key Considerations for Method Selection
The broth microdilution method, recommended by standards organizations like EUCAST and CLSI, is a robust and common approach for MIC determination [1]. The following protocol can be adapted for testing Alafosfalin.
Workflow Overview The diagram below outlines the key stages of the broth microdilution method.
Preparation of Antimicrobial Stock Solution
Preparation of Serial Dilutions
Preparation of Inoculum
Inoculation and Incubation
Reading and Interpretation of Results
Table 1: Example Broth Microdilution Scheme for MIC Testing This table outlines a standard two-fold serial dilution setup for a 96-well plate.
| Well Number | 1 (Control) | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 (Growth Control) |
|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Final Antibiotic Concentration (μg/mL) | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | 0.25 | 0.125 | 0 |
| Volume of Broth (μL) | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 |
| Volume of Inoculum (μL) | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 |
Table 2: Media and Supplementation for Gram-Negative Bacteria The table below, based on information from [1], summarizes the standard media used for MIC testing of common Gram-negative pathogens.
| Bacterial Strains | Recommended Medium for Broth Dilution | Additional Supplementation (if required) | Example Quality Control Strains |
|---|---|---|---|
| Enterobacterales (e.g., E. coli, Klebsiella) | Mueller-Hinton Broth (MHB) | -- | E. coli ATCC 25922 |
| Pseudomonas spp. | Mueller-Hinton Broth (MHB) | -- | P. aeruginosa ATCC 27853 |
| Acinetobacter spp. | Mueller-Hinton Broth (MHB) | -- | P. aeruginosa ATCC 27853 |
| Haemophilus influenzae | MHB + Supplemented Horse Blood and β-NAD (MH-F broth) | -- | H. influenzae ATCC 49766 |
| Stenotrophomonas maltophilia | Mueller-Hinton Broth (MHB) | -- | E. coli ATCC 25922 |
When developing a new test, it is important to be aware that clinical laboratories are required to use breakpoints recognized by the FDA or CLSI for approved drugs [2]. For research compounds like this compound, establishing a reliable MIC method is a foundational step that precedes clinical breakpoint setting.
Here are answers to common challenges encountered during phosphonopeptide synthesis.
FAQ 1: What are the most effective catalytic methods for the Kabachnik–Fields reaction to form the α-aminophosphonate core? Traditional catalysts for the Kabachnik–Fields reaction can include metals or acids, but a lipase-catalyzed protocol has emerged as a highly efficient and sustainable alternative [1].
FAQ 2: How can I optimize the reaction temperature to minimize byproducts during the synthesis of α-phosphonoenamide precursors? When synthesizing α-phosphonoenamides via the reduction of α-oximinophosphonates, temperature is a critical factor in suppressing a key side reaction—the β-scission of an intermediate iminyl radical to form an undesired nitrile [2].
FAQ 3: My final Alafosfalin product shows impurities. How should I manage its stability and storage? Impurities can form during synthesis or from degradation during storage. Controlling them is essential for ensuring the safety and efficacy of the final product [3].
The table below summarizes two key methods for constructing the α-aminophosphonate motif found in this compound.
| Method | Key Feature | Catalyst/Reagents | Reported Yield | Key Consideration |
|---|---|---|---|---|
| Lipase-Catalyzed Kabachnik–Fields [1] | Sustainable, metal-free one-pot synthesis | Porcine pancreas lipase (PpL), TBME solvent, 30°C | Up to 93% | Mild conditions, excellent yields, high functional group tolerance. |
| α-Oximinophosphonate Reduction [2] | Practical, scalable access to precursors | Iron powder, Acetic anhydride, Acetic acid, 50-60°C | Up to 89% | Requires precise temperature control to minimize nitrile byproduct formation. |
This protocol describes a one-pot, multicomponent synthesis.
This method provides a route to enamide precursors that can be hydrogenated to α-aminophosphonic acids.
For a visual guide to planning your synthesis and troubleshooting common issues, follow this workflow.
The following table summarizes key quantitative data on Alafosfalin's effectiveness against various bacteria, which is crucial for defining the target and scope of your production efforts.
| Bacterial Strain | Number of Isolates Tested | This compound MIC₉₀ (mg/L) | Key Context |
|---|---|---|---|
| Escherichia coli | 53 | 0.25 | Includes carbapenemase-producing (CPE) strains [1] |
| Klebsiella pneumoniae | 87 | >8 | 87% of isolates were inhibited by ≤8 mg/L [1] |
| Enterobacter cloacae | 27 | 1 | 16-fold more active than Fosfomycin in testing [1] |
| Carbapenemase-producing Enterobacterales (CPE) | 128 | 4 | Shows synergistic effect with Meropenem [1] |
| Methicillin-resistant S. aureus (MRSA) | 37 | 8 | Moderately active [1] |
Application Insight: Beyond its use as a drug, one study successfully created an antibacterial polypropylene (PP) nonwoven fabric by immobilizing this compound onto the material's surface using a dip-coating method. This demonstrates a potential industrial application that integrates the compound directly into a product, which may influence production scale and purity requirements [2].
Here are detailed methodologies for key experiments involving this compound, which can serve as references for your own process development or quality control.
This protocol describes a surface modification technique, which is a form of application rather than chemical synthesis.
This method offers a modern, "greener" approach to synthesizing this compound-like α-aminophosphonates, which could inform the initial synthesis stage of your production.
The diagram below integrates the researched methodologies into a potential high-level workflow for producing and applying this compound, highlighting areas where optimization can reduce stages.
Here are some specific issues and solutions based on the research.
Q1: How can I make the synthesis of this compound precursors more efficient and environmentally friendly?
Q2: Our final this compound-incorporated product shows inconsistent antimicrobial activity. What could be the cause?
Q3: Is this compound still relevant against today's drug-resistant bacteria?
The table below summarizes three primary chromatography techniques you can employ, along with key parameters and applications.
| Method | Principle | Key Parameters / Conditions | Application / Evidence |
|---|---|---|---|
| Ion-Exchange Chromatography | Separation based on charge differences between diastereomers under specific pH conditions. | Stationary Phase: Sulfonated cation-exchange resin (e.g., Dowex-50WX8, H+ form). Eluent: Deionized water. Detection: Fraction collection with 31P-NMR analysis [1]. | Successfully used to separate L-Leu-L-PT from L-Leu-D-PT, with the L,L-diastereomer eluting last [1]. |
| Anion Exchange Chromatography (AEX) | High-resolution separation for charged molecules, often providing superior diastereomer selectivity. | Column: DNAPac PA200 RS. Mobile Phase: Gradient elution with chloride salt (e.g., NaCl) in buffer (e.g., Tris-HCl). Detection: UV at 260 nm [2]. | Identified as the chromatographic technique with the highest diastereomer selectivity for phosphorothioate (PS) oligonucleotides [2]. |
| Ion-Pair Reversed-Phase LC (IP-RP) | Interaction of ion-paired diastereomers with a hydrophobic stationary phase. | Column: C18 (e.g., ACQUITY Premier Oligonucleotide BEH C18). Mobile Phase: Triethylammonium acetate (TEAA) buffer and acetonitrile gradient. Detection: UV and/or MS [2]. | A widely used, MS-compatible platform method for oligonucleotides; effectiveness for diastereomers can be optimized [2]. |
The following diagram illustrates a recommended experimental workflow for separating your target compounds.
Q1: My diastereomers are not resolving well on the ion-exchange column. What could be wrong?
Q2: I need a highly sensitive and fast quantitative method. What is the best approach?
Q3: How can I confirm the identity and purity of the separated diastereomers?
Does alafosfalin retain its efficacy in full broth conditions? The activity of antimicrobial agents can be reduced in full broth compared to defined media due to competition with media components. One study indicates that a phosphinic analogue related to this compound lost its fungicidal activity in full broth, likely due to competition with environmental amino acids [1]. While direct data for this compound's antibacterial activity in this context is limited, its mechanism of action (mimicking amino acids) suggests its efficacy could similarly be affected in nutrient-rich environments [2] [3].
What is this compound's spectrum of activity and mechanism of action? this compound is a phosphonopeptide antibiotic that inhibits bacterial cell wall biosynthesis [2] [3]. The table below summarizes its in vitro activity against various bacterial isolates from urinary tract infections [3].
| Bacterial Species / Group | Activity Level of this compound |
|---|---|
| Escherichia coli | Highly Active |
| Serratia, Klebsiella, Enterobacter, Citrobacter | Moderately Active |
| Gram-positive organisms | Less Active (compared to beta-lactams) |
| Indole-positive Proteus, Pseudomonas, Acinetobacter | Inactive |
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination This standard protocol assesses this compound's efficacy in liquid media.
Checkerboard Assay for Synergy Testing This method is used to quantify the synergistic effect between this compound and a beta-lactam antibiotic [3].
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| High MIC in full broth | Nutrient competition; degradation in acidic medium [2]. | Use a defined minimal medium; ensure broth pH is neutral. |
| Variable results between strains | Natural differences in susceptibility or permeability [3] [4]. | Include control strains; investigate porin expression. |
| No observed synergy | Antagonistic mechanisms; incorrect concentration ranges. | Verify drug dilutions; extend concentration range tested. |
The following diagrams, created with Graphviz, outline the experimental workflow and this compound's mechanism of action for easy understanding.
Diagram 1: this compound MIC & Synergy Testing Workflow
Diagram 2: this compound's Mechanism of Action
The available evidence suggests that full broth conditions are a critical variable when evaluating this compound. For robust results, consider these approaches:
Resistance to Alafosfalin primarily arises from mutations affecting peptide transport systems or target enzymes [1]. The table below outlines the main challenges and proposed countermeasures.
| Mechanism of Resistance | Challenge for Researchers | Proposed Solution / Countermeasure |
|---|---|---|
| Impaired Peptide Transport [1] | Mutations in bacterial oligopeptide permease systems (e.g., Opp) prevent the internal transport of this compound. | Utilize phosphonopeptide derivatives with different peptide carriers (e.g., Di-alanyl fosfalin, L-Leu-L-PT) that may use alternative transporters [1] [2]. |
| Target Enzyme Modification [1] | Mutations in the target enzyme, alanine racemase, reduce the binding affinity of the active warhead, fosfalin. | Explore combination therapy with a beta-lactam (e.g., meropenem) to apply synergistic pressure and overcome resistance [1]. |
| Medium Composition [2] | Rich media (e.g., Mueller-Hinton) can significantly reduce efficacy, leading to false-negative results in initial screenings. | Conduct initial activity assays in minimal media (e.g., Minimal Medium E), as they more accurately reflect the drug's potential by limiting interfering nutrients [2]. |
This method determines if this compound acts synergistically with another antibiotic, such as meropenem [1].
This approach assesses the activity of this compound analogs, which may overcome transport-specific resistance [1] [2].
Q1: Why does my assay show no this compound activity against a known susceptible strain? A: This is often related to the culture medium. Rich media (like Mueller-Hinton) can reduce efficacy by up to 500,000-fold [2]. Always confirm activity in a defined minimal medium and ensure your bacterial inoculum is prepared in a buffer or minimal salts solution to avoid nutrient carryover.
Q2: Are there any novel synthesis methods for creating this compound analogs? A: Yes. Recent advances in visible-light organophotocatalysis enable a novel, facile conversion of common α-amino acids directly into α-amino phosphonates via a decarboxylative radical–polar crossover process [3]. This method allows for the late-stage functionalization of existing drug molecules and operates under mild conditions, broadening the scope for creating new analogs [3].
Q3: Can this compound be used for purposes other than direct antibacterial treatment? A: Yes. The concept of phosphonopeptides has been applied in diagnostics. For example, 99mTc-alafosfalin has been developed and evaluated as a radiopharmaceutical for specifically imaging bacterial infections [4].
The diagram below summarizes the primary resistance pathways and how the proposed strategies counter them.
The following table summarizes key in vitro activity and combination therapy findings for alafosfalin against multi-drug resistant bacteria from a 2020 study [1].
| Bacterial Strain (Number of Isolates) | This compound MIC₉₀ (mg/L) | Synergy with Meropenem (FICI ≤0.5) | Key Findings |
|---|---|---|---|
| CPE (128) | 4 mg/L | 16/20 isolates | Good activity against most Enterobacterales; strongest against E. coli (MIC₉₀: 0.25 mg/L). |
| MRSA (37) | 8 mg/L | Information Not Provided | Moderately active. |
| GRE (43) | >32 mg/L (for E. faecium) | Information Not Provided | Di-alanyl fosfalin showed significantly higher activity (MIC₉₀: 4 mg/L for E. faecium). |
The study that demonstrated synergy between this compound and meropenem used a checkerboard broth microdilution method [1]. You can adapt this established methodology for your experiments.
The antibacterial action of this compound is a two-step process involving targeted delivery and inhibition of cell wall synthesis. The diagram below illustrates this mechanism.
Diagram: Mechanism of Action of this compound. This compound enters bacterial cells via LL-dipeptide permeases. Inside the cell, it is hydrolyzed to release the active warhead, fosfalin. Fosfalin inhibits the enzyme alanine racemase, blocking the production of D-alanine, an essential building block for peptidoglycan in the cell wall. This leads to disrupted cell wall synthesis and ultimately causes bacterial cell lysis [1].
Minimum Inhibitory Concentration (MIC) testing represents the gold standard method for determining antimicrobial susceptibility and is particularly crucial for developing agents like Alafosfalin, a promising antimicrobial compound. MIC is defined as the lowest concentration of an antimicrobial agent that completely prevents visible growth of a microorganism under strictly controlled in vitro conditions. For researchers and pharmaceutical developers working with this compound, proper MIC testing methodology is fundamental to generating reliable, reproducible data that meets regulatory standards and facilitates drug development.
The established reference method for MIC determination is broth microdilution in cation-adjusted Mueller-Hinton broth (CAMHB), as defined by CLSI M07 and ISO 20776-1 standards. These methods provide the scientific foundation for all antimicrobial susceptibility testing and should form the basis of any this compound testing protocol. Adherence to these standards ensures that results are comparable across laboratories and provides the robust data necessary for regulatory submissions. Modifications to these reference methods should only be implemented when scientifically justified and never solely to produce lower MIC values that might make an antimicrobial appear more potent than it actually is.
This technical support center addresses the specific challenges researchers face when optimizing this compound MIC testing methodologies, providing troubleshooting guidance, detailed protocols, and advanced optimization strategies to enhance experimental outcomes while maintaining scientific rigor and regulatory compliance.
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent (expressed in mg/L or μg/mL) that, under strictly controlled in vitro conditions, completely prevents visible growth of the test microorganism. This quantitative measurement provides essential information about antimicrobial potency and bacterial susceptibility that qualitative methods cannot deliver.
Clinical Breakpoints: The predetermined MIC concentrations used to categorize bacterial isolates as Susceptible (S), Intermediate (I), or Resistant (R) to a specific antimicrobial agent. These breakpoints are established through extensive research that correlates MIC distributions with pharmacokinetic/pharmacodynamic parameters and clinical outcomes.
Reference Methodologies: The standardized procedures established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These methods specify every aspect of testing, from media preparation to incubation conditions, to ensure inter-laboratory reproducibility and clinical relevance of results.
For drug development professionals working with this compound, accurate MIC testing provides critical data at multiple stages of the development pipeline:
The quantitative nature of MIC data enables sophisticated analyses, including epidemiological cutoff values (ECOFFs), MIC distributions, and pharmacokinetic/pharmacodynamic (PK/PD) indices that inform optimal dosing strategies. Furthermore, reliable MIC data forms the foundation for resistance monitoring programs that track the emergence and spread of reduced susceptibility during clinical use.
The broth microdilution method represents the reference standard for MIC determination and should form the foundation of all this compound susceptibility testing programs. This method provides quantitative results, excellent reproducibility, and compatibility with high-throughput applications essential for antimicrobial development.
Plate Preparation:
Inoculation:
Incubation and Reading:
Quality Control:
Table 1: Required Media and Supplements for Different Bacterial Groups
| Bacterial Group | Standard Medium | Required Supplements | Quality Control Strains |
|---|---|---|---|
| Enterobacterales | CAMHB | None (unless testing specific agents) | E. coli ATCC 25922 |
| Pseudomonas spp. | CAMHB | None | P. aeruginosa ATCC 27853 |
| Staphylococcus spp. | CAMHB | 2% NaCl for anti-staphylococcal β-lactams | S. aureus ATCC 29213 |
| Streptococcus spp. | CAMHB + lysed horse blood | 2.5-5% lysed horse blood + β-NAD | S. pneumoniae ATCC 49619 |
| Haemophilus spp. | Haemophilus Test Medium | 5 μg/mL NAD, 15 μg/mL bovine hematin | H. influenzae ATCC 49766 |
While broth microdilution is the most widely used method, agar dilution provides an alternative approach particularly useful for testing multiple isolates against a single concentration of this compound or when dealing with organisms that produce diffusible pigments that might interfere with broth-based reading.
Even experienced researchers encounter methodological challenges when performing MIC testing. This section addresses the most common issues encountered during this compound MIC testing, their potential causes, and evidence-based solutions.
Table 2: Common MIC Testing Problems and Solutions
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Excessive trailing endpoints | Inoculum density too high | Standardize inoculum using turbidity standards AND verify by colony counts [1] |
| Poor reproducibility between replicates | Inconsistent temperature during incubation | Use calibrated incubator with temperature logging; ensure adequate air circulation [2] |
| Unexpectedly high MIC values | Improper cation concentration in medium | Verify cation content in CAMHB; test with quality control strains [1] |
| No growth in positive control wells | Inoculum preparation error | Verify McFarland standard; check medium supports growth; extend incubation for slow growers [3] |
| Contamination in sterility controls | Non-sterile techniques or contaminated media | Aseptically prepare fresh media; implement strict sterile techniques [3] |
| Inconsistent results between runs | Antibiotic stock solution degradation | Prepare fresh stock solutions; verify stability data; proper storage conditions [4] |
| Skipped wells (growth at high concentration but not medium) | Inoculation error or bubble formation | Careful pipetting technique; tap plates to remove bubbles before reading [2] |
Problem: Unusual MIC Distributions
Problem: Discrepancies Between Testing Methods
The following workflow provides a systematic approach to troubleshooting problematic MIC results:
While adherence to reference methods is essential, scientifically justified modifications may be necessary when developing testing protocols for novel antimicrobials like this compound. However, CLSI and EUCAST strongly caution against unnecessary deviations from established methods, particularly those aimed solely at producing lower MIC values to make an antimicrobial appear superior to competitors.
Legitimate reasons for method modification include:
Any modifications to reference methods must be thoroughly validated against the reference method using a diverse collection of bacterial isolates representing both susceptible and resistant populations. This validation should include statistical analysis of correlation data with clearly defined acceptance criteria.
Recent evidence suggests that testing antibiotics in standard bacteriologic medium (CAMHB) may not always accurately predict in vivo efficacy, as the physiological environment encountered during infection can significantly impact bacterial susceptibility. Incorporating testing in mammalian cell culture media (e.g., DMEM) or biological fluids (e.g., serum, urine) may provide valuable additional data for antibiotic development programs.
Protocol Adaptation:
Applications:
For drug development programs requiring screening of large compound libraries or extensive bacterial isolate collections, traditional MIC methods become impractical due to time and resource constraints. Implementing high-throughput MIC (HT-MIC) testing workflows can dramatically increase capacity while maintaining accuracy.
Automated Liquid Handling: Systems like the Opentrons OT-2 robot can perform precise serial dilutions and plate inoculation with minimal human intervention, reducing technical variability and increasing throughput by up to 800% compared to manual methods [5].
Integrated Data Analysis: Coupling automated testing with custom software solutions for endpoint determination eliminates subjective interpretation and generates standardized, reproducible MIC values across large datasets.
Workflow Integration:
Table 3: Comparison of MIC Testing Methodologies
| Parameter | Standard Broth Microdilution | Agar Dilution | High-Throughput Automation |
|---|---|---|---|
| Throughput Capacity | Medium (10-50 isolates/run) | High (50-100 isolates/run) | Very High (100-1000 isolates/run) |
| Manual Hands-on Time | High | Medium | Low after setup |
| Reagent Consumption | Low | Medium | Low per test |
| Startup Cost | Low | Low | High |
| Technical Complexity | Medium | Medium | High |
| Regulatory Acceptance | High | High | Requires validation |
| Data Standardization | Subject to interpretation | Subject to interpretation | Algorithm-based standardization |
The following diagram illustrates the comprehensive workflow for high-throughput MIC testing:
Q1: What is the appropriate solvent for preparing this compound stock solutions?
Q2: How can we minimize variability in MIC results between different technicians?
Q3: What quality control measures are essential for reliable this compound MIC testing?
Q4: How should we handle fastidious organisms that don't grow well in standard CAMHB?
Q5: What is the clinical relevance of suppressing MIC values in laboratory reports?
Q6: How can we validate a modified MIC method for this compound testing?
The core study evaluating this compound assessed its performance as a selective agent in a modified ABC medium for isolating Salmonella from stool samples. The quantitative outcomes are summarized in the following table [1].
| Metric | Standard ABC Medium | Hektoen Enteric Agar | Modified ABC Medium (with this compound) |
|---|---|---|---|
| Recovery Rate on Direct Culture | 35.7% | 48.2% | 53.6% |
| Mean MIC for non-typhi *Salmonella* | - | - | 10.2 mg/L |
| Mean MIC for *E. coli* | - | - | 0.7 mg/L |
| Key Selective Ingredient | Chromogenic substrates | H2S production / lactose fermentation | Chromogenic substrates + This compound |
> Note: The data in this table is derived from a single 2002 study [1]. The field may have advanced since its publication, and these results should be considered foundational.
Here is the detailed methodology for preparing and using the modified ABC medium, as described in the study [1].
1. Preparation of Base Medium
2. Incorporation of this compound
3. Inoculation and Incubation
Understanding how this compound works is key for troubleshooting. The following diagram illustrates its mechanism as a "suicide substrate" and its role in the selective isolation of Salmonella.
Key Mechanism: this compound is a phosphonopeptide taken up by bacteria via specific permeases. Once inside the cell, it is cleaved by aminopeptidase enzymes, releasing the toxic compound fosfalin. Fosfalin then inhibits the enzyme alanine racemase, which is essential for bacterial cell wall synthesis, leading to cell death [1] [2]. The selectivity arises because non-typhi Salmonella strains are more resistant to this compound (higher MIC) than many commensal coliforms like E. coli [1].
Q1: What is the primary advantage of adding this compound to culture media? The primary advantage is significantly improved selectivity. By inhibiting a large proportion of commensal flora (like E. coli) while allowing Salmonella to grow, this compound enhances the recovery rate of the target pathogen, reducing false negatives and making colony identification easier [1].
Q2: My background flora is still overgrowing. What could be the issue?
Q3: Can this compound be used in other media besides ABC medium? The foundational study specifically used a modified, defined ABC medium. The literature search did not return results confirming its use in other common media. Success likely depends on the compatibility of the base medium's formulation with this compound's mechanism of action [1].
Q4: Is this compound effective against Gram-positive bacteria? The available data focuses on its application against Gram-negative bacteria. One source notes that this compound shows stronger activity against gram-negative than gram-positive bacteria [2].
The table below summarizes the key pharmacokinetic parameters of alafosfalin and fosfomycin (trometamol salt) based on available human studies.
| Parameter | This compound | Fosfomycin (Trometamol Salt) |
|---|---|---|
| Bioavailability (Oral) | ~50% [1] | 37-44% [2] |
| Peak Serum Concentration (Oral) | Information missing | ~2x higher than calcium salt [2] |
| Urine Recovery (Oral) | 6-17% (dose-dependent) [1] | 35-60% [2] |
| Urine Recovery (IV) | 10-20% (extensively metabolized) [2] | 80-95% [2] |
| Serum Half-Life | ~60 minutes (~1 hour) [1] | 2-4 hours [2] |
| Primary Clinical Indication | Investigated as potentiator of beta-lactam antibiotics [1] | Uncomplicated UTIs; perioperative prophylaxis [3] [4] |
| Key Limitation | Extensive metabolism; low urinary recovery of intact drug [2] [1] | Not applicable |
The data in the table above is derived from specific clinical studies. Here is a detailed look at the experimental methodologies.
A 1980 study investigated the pharmacokinetics of this compound in healthy human volunteers [1].
A 2022 Phase I study provides recent data on the pharmacokinetics of fosfomycin trometamol in healthy men, representative of the population undergoing transrectal prostate biopsy [3].
Fosfomycin and this compound have distinct mechanisms of action and pathways for entering bacterial cells, which are visualized below.
Diagram: Fosfomycin Influx and Mechanism of Action. Fosfomycin enters the bacterial cell primarily through two conserved nutrient transporters: UhpT (hexose-6-phosphate transporter) and GlpT (glycerol-3-phosphate transporter) [4]. Once inside the cytoplasm, it acts as an analog of phosphoenolpyruvate (PEP) and irreversibly inhibits the MurA enzyme by covalently binding to a cysteine residue in its active site (Cys115). This inhibition halts the first committed step of peptidoglycan biosynthesis, leading to bacterial cell lysis [4].
Diagram: this compound Transport and Activated Mechanism. This compound is a phosphonodipeptide prodrug. It is actively transported into the bacterial cell via the oligopeptide transporter systems (such as PepT1 and PepT2) [5]. Inside the bacterial cytoplasm, it is hydrolyzed by intracellular peptidases to release L-alanine and the toxic analog, alanylphosphonate. This metabolite then competitively inhibits the enzyme responsible for incorporating alanine into the UDP-MurNAc-pentapeptide cell wall precursor, effectively blocking cell wall synthesis [1].
The pharmacokinetic data indicates why fosfomycin trometamol has been successfully adopted in clinical practice, particularly for urinary tract infections. Its favorable oral bioavailability, higher urinary recovery, and longer half-life make it suitable for this indication [2] [3].
In contrast, this compound's profile—specifically its extensive metabolism and low recovery of intact drug in the urine—likely limited its clinical viability as a standalone therapeutic [2] [1]. Its historical development focused on its role as a potentiator for beta-lactam antibiotics [1].
It is important to note that the data for this compound is decades old, and its development appears to have been discontinued. Modern research on fosfomycin is robust, focusing on its utility against multidrug-resistant infections and its unique mechanism of action [4].
The table below summarizes key pharmacokinetic parameters for clinically used phosphonic acid derivatives, based on a comparative study. Data is presented for both oral and parenteral administration where available [1].
| Compound | Bioavailability (Oral) | Urine Recovery (Oral) | Urine Recovery (IV) | Serum Half-Life |
|---|---|---|---|---|
| Fosfomycin Trometamol | 37% - 44% | 35% - 60% | 80% - 95% | 2 - 4 hours |
| Fosfomycin Calcium | ~2-2.5x lower than Trometamol | ~25% (range 18-29%) | 80% - 95% | 2 - 5.5 hours |
| Fosmidomycin | 20% - 30% | 26% | 80% - 95% | 1.5 - 2.0 hours |
| Alafosfalin | Information not specified in search results | 6% - 17% | 10% - 20% | ~1 hour |
Key takeaways from the comparative data include [1]:
The following diagram illustrates the distinct bacterial targets of these phosphonate antimetabolites.
For researchers seeking to replicate or design studies on phosphonate antibiotics, here are outlines of key experimental methodologies.
This standard method is used to determine the lowest concentration of an antibiotic that inhibits visible bacterial growth [2].
This method assesses the concentration of a compound required to suppress fungal mycelial growth or associated phenotypes [2].
It is important to note that the core pharmacokinetic data is from a 1990 study [1]. For a comprehensive and contemporary comparison guide, you would need more recent research. The following areas may be particularly valuable to investigate:
The table below summarizes key experimental findings comparing an alafosfalin-modified chromogenic medium with standard media for Salmonella recovery from clinical samples.
| Media Type | Specific Agent | Study Details | Recovery Rate | Key Finding |
|---|---|---|---|---|
| Modified ABC Medium | This compound | Direct culture of 1,000 stool samples [1] | 53.6% [1] | Highest recovery rate in the study [1] |
| Hektoen Enteric Agar | Traditional (Bile Salts) | Direct culture of 1,000 stool samples [1] | 48.2% [1] | Lower recovery than this compound-based medium [1] |
| Standard ABC Medium | Not Specified | Direct culture of 1,000 stool samples [1] | 35.7% [1] | Lower recovery than this compound-based medium [1] |
This compound's efficacy stems from its unique mechanism as a suicide substrate inhibitor and its selective activity against different bacteria [2] [3].
For context, standard culture-based methods for isolating Salmonella are multi-step processes approved by global health authorities [4]. The U.S. FDA's BAM Chapter 5 details the standard protocol, which involves pre-enrichment, selective enrichment, selective plating, and biochemical confirmation [5].
| Feature | 99mTc-Alafosfalin | 99mTc-DTPA |
|---|---|---|
| Mechanism of Action | Targets bacterial cell wall synthesis; actively transported into bacterial cells [1] | Perfusion agent; distributes to extracellular fluid via leaky capillaries; no bacterial binding [2] [3] |
| Primary Application | Specific bacterial infection imaging [2] [1] | Evaluation of renal function (glomerular filtration rate); non-specific inflammation imaging [4] |
| Infected/Non-Infected Thigh Ratio (4 hours post-injection) | 4.3 : 1.0 [2] | 1.9 : 1.0 [2] |
| In Vitro Bacterial Binding (to S. aureus) | ~10% [2] | ~1% [2] |
| Key Experimental Model | Rat model infected with Staphylococcus aureus [2] | Rat model infected with Staphylococcus aureus [2] |
The comparative data primarily comes from a 2003 study that directly evaluated both agents in a rat model of Staphylococcus aureus infection [2]. The following diagram illustrates the conceptual difference in their mechanisms of action.
The key comparative study used the following methodology [2] [1]:
The experimental data highlights fundamental differences between the two agents:
The following diagram details the specific bacterial targeting process of 99mTc-Alafosfalin, which underpins its superior specificity [1].
The search for an ideal infection imaging agent is ongoing. While 99mTc-Alafosfalin represents a promising step towards specificity, the broader field of radiolabeled antibiotics has faced challenges, including variable results in human studies and the potential risk of contributing to antibiotic resistance [5]. Research continues into other agents, including radiolabeled siderophores and maltodextrin-based probes, which utilize different bacterial pathways [5].
This compound is a phosphonodipeptide antibacterial agent with a spectrum primarily targeting Gram-negative bacteria. The table below summarizes its documented in vitro activity, though much of this data comes from older studies [1].
| Bacterial Species | Reported Activity | Notes |
|---|---|---|
| Escherichia coli | Active | A key target organism [1]. |
| Proteus spp. | Active | [1] |
| Klebsiella spp. | Active | [1] |
| Serratia spp. | Active | [1] |
| Enterobacter spp. | Active | [1] |
| Pseudomonas aeruginosa | Variable | Certain dipeptide variants were developed to include activity against P. aeruginosa [1]. |
| Haemophilus influenzae | Active | Activity was observed in phosphono-oligopeptide derivatives [1]. |
| Streptococcus pneumoniae | Active | Activity was observed in phosphono-oligopeptide derivatives [1]. |
| Streptococcus faecalis | Active | Activity was observed in phosphono-oligigopeptide derivatives [1]. |
| Staphylococcus aureus | Limited activity | This compound is considered to have poor activity against this Gram-positive pathogen [2]. |
The following table compares this compound with a structurally similar tripeptide (Bialaphos) and a common antibiotic (Ciprofloxacin) for which contemporary comparative data is available. This illustrates differences in potency and spectrum.
| Antibacterial Agent | Class / Type | Primary Spectrum (Based on Cited Studies) | Potency Example (E. coli in Minimal Medium) |
|---|---|---|---|
| This compound | Phosphonodipeptide | Primarily Gram-negative bacteria [1] | MIC~99.9~: 0.25 µg/mL (on minimal medium) [3] |
| Bialaphos | Phosphonotripeptide | Gram-negative (incl. MDR K. pneumoniae), some Gram-positive [3] | MIC~90~: <0.001 µg/mL (on minimal medium) [3] |
| Ciprofloxacin | Fluoroquinolone | Broad-spectrum vs. Gram-negative & Gram-positive [2] | N/A in this context; used as a benchmark in infection imaging [2] |
Understanding the mechanism behind these agents helps explain the data.
The following diagram illustrates the proposed mechanism by which phosphonopeptides like this compound and Bialaphos exert their antibacterial effect. They act as prodrugs that are actively transported into bacterial cells and then cleaved to release a toxic analog that inhibits a key enzyme.
For modern research, the key takeaways are:
| Feature | Alafosfalin (as 99mTc-alafosfalin) | Cephalosporins (as a class) |
|---|---|---|
| Primary Use in Context | Developed and evaluated specifically as an infection imaging agent [1]. | Primarily used as broad-spectrum antibacterial therapeutics; investigation as infection imaging agents is more preliminary and not their main application [2] [3]. |
| Imaging Performance (Preclinical) | In a rat model of S. aureus infection, showed a target-to-background ratio (infected/non-infected thigh) of 4.3 at 4 hours post-injection. Accumulated at the infection site better than a perfusion agent ( [1]). | While not directly used for imaging in studies, certain cephalosporins (e.g., Cefepime, Ceftazidime) exhibit anti-quorum sensing activity at sub-inhibitory concentrations, which is a potential mechanism for targeting virulence rather than direct imaging [3]. |
| Mechanism for Targeting Bacteria | A phosphonopeptide antibiotic. It is taken up by bacterial peptide transport systems and inhibits the enzyme alanine racemase, disrupting cell wall synthesis [4]. This specific mechanism allows it to accumulate in bacteria. | Beta-lactam antibiotics. They inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) [5]. This mechanism is the basis for their antibacterial action. |
| Key Experimental Data | Quantitative biodistribution, scintigraphic imaging, and in vitro binding assays in animal models support its efficacy [1]. Synergistic effects with beta-lactam antibiotics (including cephalosporins) against various bacteria have been documented [6] [4]. | Studies focus on antibacterial activity, resistance mechanisms, and recently, non-lethal effects like quorum sensing inhibition at sub-MIC levels [3]. Quantitative data for their use in diagnostic imaging is limited. |
| Biodistribution (Preclinical) | Predominantly renally excreted, with low uptake in the liver, spleen, and bone. This favorable profile is an advantage for imaging abdominal and soft tissue infections [1]. | Not typically assessed for imaging purposes. Their pharmacokinetics are well-studied for therapeutic purposes, varying by generation and specific drug [5]. |
This compound and cephalosporins have distinct mechanisms for targeting bacteria, which are visualized in the following diagram and detailed experimentally.
The key experiment that validated 99mTc-alafosfalin as an infection imaging agent followed this detailed protocol [1]:
Alafosfalin is an antibacterial phosphonopeptide that functions as a "suicide substrate." Its selectivity stems from its unique mechanism of action and the differential susceptibility among bacterial species [1].
The table below summarizes the key experimental data on its activity against a range of bacteria [1].
| Bacterial Species/Group | Mean MIC (mg/L) | Relative Resistance/Susceptibility |
|---|---|---|
| Salmonella spp. (non-typhi) | 10.2 | Resistant |
| Escherichia coli | 0.7 | Susceptible |
| Klebsiella pneumoniae | 0.5 | Susceptible |
| Citrobacter freundii | 1.0 | Susceptible |
| Enterobacter cloacae | 1.0 | Susceptible |
| Proteus mirabilis | 4.0 | Moderately Susceptible |
This selectivity profile makes this compound particularly useful as a selective agent in culture media, as it can inhibit many Gram-negative competitors while allowing for the recovery of Salmonella [1].
A study directly compared the effectiveness of a chromogenic medium modified with this compound (modified ABC medium) against standard ABC medium and Hektoen Enteric (HE) Agar for isolating Salmonella from 1,000 stool samples [1].
The primary metric was the recovery rate of Salmonella on direct culture. The results are summarized below.
| Culture Medium | Recovery Rate of Salmonella (%) |
|---|---|
| Modified ABC Medium (with this compound) | 53.6% |
| Hektoen Enteric (HE) Agar | 48.2% |
| Standard ABC Medium | 35.7% |
The study concluded that this compound is a highly useful selective agent, as the modified ABC medium showed a superior recovery rate compared to both the standard chromogenic medium and the traditional selective medium [1].
The key findings on selectivity and efficacy are based on a specific study, the methodology of which is detailed below [1].
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow used to evaluate it.
The table below summarizes the activity of Alafosfalin and comparator antibiotics against a range of multi-drug resistant bacteria, as demonstrated in a 2020 study [1].
| Antibacterial Agent | Bacterial Strain (Number of Isolates) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Key Finding / Comment |
|---|---|---|---|---|
| This compound | Carbapenemase-producing E. coli (n=53) | 0.12 | 0.25 | Highly potent; all isolates inhibited by ≤2 mg/L [1]. |
| Carbapenemase-producing K. pneumoniae (n=75) | 1 | 4 | 87% of isolates inhibited by ≤8 mg/L [1]. | |
| Methicillin-resistant S. aureus (MRSA) (n=37) | 4 | 8 | Moderately active [1]. | |
| Glycopeptide-resistant E. faecium (n=34) | 16 | 32 | Less active than di-alanyl fosfalin [1]. | |
| Fosfomycin | Carbapenemase-producing E. coli | 1 | 8 | 4-fold less active than this compound against E. coli [1]. |
| Carbapenemase-producing K. pneumoniae | 32 | >64 | Significantly less active than this compound [1]. | |
| Di-alanyl fosfalin | Glycopeptide-resistant E. faecalis (n=9) | 0.25 | 0.5 | Highly potent; up to 256-fold more active than this compound [1]. |
| β-chloro-L-alanyl-β-chloro-L-alanine | Methicillin-resistant S. aureus (MRSA) (n=37) | 2 | 4 | Slightly more active than this compound against MRSA [1]. |
Here are the methodologies used to generate the data in the table above.
The following diagram illustrates the unique bacterial protein synthesis pathway through which this compound exerts its antibacterial effect.
Key steps in the mechanism, as shown in the diagram [2] [1]:
While comprehensive late-stage clinical trial data for this compound is unavailable, the existing body of evidence is compelling. Its potent and synergistic activity against challenging multi-drug resistant Gram-negative bacteria [1], combined with a well-understood and distinct mechanism of action, makes it a strong candidate for further development. Future efforts could focus on developing modern formulations, exploring its use in combination therapies, or advancing its application as a diagnostic tool.
The table below summarizes the available quantitative data for a direct comparison of these two phosphonic acid derivatives.
| Parameter | Alafosfalin | Fosmidomycin |
|---|---|---|
| Serum Half-Life | ~1 hour [1] | 1.5 - 2.0 hours [1] |
| Bioavailability (Oral) | Information missing | 20 - 30% [1] |
| Urine Recovery (IV dose) | 10 - 20% (extensively metabolized) [1] | 80 - 95% [1] |
| Urine Recovery (Oral dose) | 6 - 17% [1] | 26% [1] |
| Peak Serum Concentration (Oral) | Information missing | Lower than fosfomycin trometamol; comparable to fosfomycin calcium [1] |
| Protein Binding | Information missing | Low (≤4%) [2] |
| Clinical Status | Development abandoned [3] | Investigated as an antimalarial [4] [5] |
A key difference is their metabolic fate. This compound is extensively metabolized, which is why its urinary recovery of the unchanged drug is low [1]. In contrast, fosmidomycin is largely eliminated unchanged in the urine [1] [2].
The comparative data primarily comes from a 1990 comparative study that surveyed available literature and the researchers' own work [1].
The pharmacokinetic data highlights critical factors that influence a drug's viability and dosing regimen.
The diagram above shows how these properties interconnect. Fosmidomycin's more favorable profile—moderately longer half-life, better oral absorption, and less metabolism—likely contributed to its continued investigation for new indications like malaria [4] [5], while this compound's profile and development challenges led to its abandonment [3].
Irritant